2-[4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID
Description
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c16-12(17)9-15-13(18)11(20-14(15)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/b7-4+,11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNYGZZHZVKTK-KXBBGWRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiosemicarbazide with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazolidine ring . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 2-[4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | S. aureus | 15 |
| B | E. coli | 18 |
| C | Pseudomonas aeruginosa | 20 |
This data suggests that modifications in the thiazolidine structure can enhance antimicrobial efficacy.
Anti-inflammatory Properties
Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable case study involved the administration of the compound in a murine model of arthritis, resulting in reduced swelling and joint damage.
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Laboratory tests revealed that it possesses herbicidal activity against common agricultural weeds. The effectiveness was measured by the percentage of weed biomass reduction over a specified period.
| Weed Species | Control (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Cynodon dactylon | 90 |
| Solanum nigrum | 78 |
These results indicate that this compound could be developed into an effective herbicide.
Polymer Development
In materials science, thiazolidine derivatives are being explored for their potential use in polymer synthesis. The compound can act as a cross-linking agent due to its thioketone functionality, which enhances the mechanical properties of polymer matrices.
A recent study highlighted the synthesis of a new polymer composite incorporating this thiazolidine derivative, which exhibited improved tensile strength and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of 2-[4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Antifungal Activity : The pyridin-2-ylmethylidene analog () exhibited strong antifungal activity against Candida tropicalis, C. krusei, and Trichosporon asahii, contrasting with the inactivity of its 3-pyridinylmethylene counterpart . This highlights the critical role of substituent positioning and electronic effects.
- Propenylidene vs.
Physicochemical Properties
- Solubility: notes that carboxylated thiazolidinones (e.g., acetic acid derivatives) generally exhibit satisfactory aqueous solubility without requiring salt formation . However, hydrophobic substituents like 3-phenylpropenylidene may reduce solubility compared to pyridine or furan analogs.
- Molecular Weight : Analogous compounds (e.g., ’s indole-substituted derivative) have molecular weights ~360–400 g/mol, suggesting the target compound falls within this range .
Biological Activity
2-[4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLAN-3-YL]ACETIC ACID is a thiazolidinone derivative that has garnered attention in recent years due to its potential biological activities, particularly in anticancer research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 282.37 g/mol. It features a thiazolidine ring with various substituents that contribute to its biological activity. The specific structural attributes are crucial for its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail its mechanisms of action, efficacy in different studies, and potential therapeutic applications.
- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-8 and caspase-9, leading to programmed cell death. This was observed in breast cancer cell lines MCF-7 and MDA-MB-231, where treatment resulted in increased levels of these caspases .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in a concentration-dependent manner. The IC50 values for MCF-7 and MDA-MB-231 cells were reported as 5.02 µM and 15.24 µM respectively, indicating potent antiproliferative activity .
- Autophagy Modulation : Research indicates that treatment with this compound affects autophagy-related proteins such as LC3A and Beclin-1, suggesting a dual role in promoting apoptosis while modulating autophagic processes .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Breast Cancer Cells : In a controlled study involving MCF-7 and MDA-MB-231 cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like etoposide. The results suggested that it could serve as an effective alternative or adjunct in breast cancer treatment .
- In Vivo Studies : Preliminary animal studies have indicated that administration of this compound led to reduced tumor growth rates in xenograft models, supporting its potential as an anticancer agent .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.02 | Apoptosis induction |
| Cytotoxicity | MDA-MB-231 | 15.24 | Apoptosis induction |
| Proliferation Inhibition | MCF-7 | - | Cell cycle arrest |
| Autophagy Modulation | MDA-MB-231 | - | LC3A and Beclin-1 modulation |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The compound is typically synthesized via condensation reactions involving thiosemicarbazides, chloroacetic acid, and aldehydes or ketones. Key steps include:
- Reagent Mixing : Combine 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound (e.g., arylidene derivatives) in a DMF/acetic acid mixture .
- Reflux Conditions : Reflux for 2–3 hours to promote cyclization and thiazolidinone ring formation .
- Precipitation : Cool the mixture to precipitate the product, followed by recrystallization (e.g., DMF-ethanol) .
Q. Critical Parameters :
- Molar Ratios : Excess oxo-compound (0.03 mol vs. 0.01 mol thiosemicarbazide) improves yield .
- Solvent Choice : Acetic acid enhances protonation, while DMF stabilizes intermediates .
Q. Table 1: Synthesis Optimization
| Reagents | Solvent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + Chloroacetic Acid | DMF/AcOH | Reflux | 65–75 | |
| 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic Acid | Acetic Acid | Reflux | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for vinylidene proton peaks (δ 6.8–7.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirm the thiazolidinone carbonyl (δ 170–175 ppm) and thioxo group (δ 120–125 ppm) .
- IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 424.501 for C₂₁H₁₆N₂O₄S₂) validate purity .
Q. What are the known biological activities associated with this compound, and how do its structural features influence these interactions?
Methodological Answer: The compound’s bioactivity stems from its thiazolidinone core and conjugated propenylidene group:
- Antimicrobial Activity : The thioxo group disrupts bacterial cell membranes .
- Anti-inflammatory Effects : The acetic acid moiety inhibits COX-2 enzymes .
Q. Table 2: Structure-Activity Relationships
| Functional Group | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Thiazolidinone ring | Antimicrobial | Membrane disruption | |
| Propenylidene moiety | Anti-inflammatory | COX-2 inhibition |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental kinetic studies .
- Molecular Docking : Simulate binding affinity to targets (e.g., COX-2) using AutoDock Vina. Cross-validate with in vitro assays .
- Validation Steps : Compare computed reaction pathways (e.g., cyclization barriers) with experimental yields .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Structural Analysis : Use X-ray crystallography to confirm stereochemistry (e.g., Z/E configuration of propenylidene) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C for COX-2 assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What experimental design strategies optimize synthesis or modification?
Methodological Answer:
- Factorial Design : Screen variables (e.g., solvent ratio, temperature) using a 2³ factorial matrix to minimize trials .
- Response Surface Methodology (RSM) : Model non-linear relationships between reagent concentration and yield .
Q. Table 3: DOE Example
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Acetic Acid (vol%) | 20 | 50 | 35 |
| Reaction Time (hr) | 2 | 4 | 3 |
Q. How does the compound’s electronic configuration influence its reactivity in substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The thioxo group (C=S) activates the thiazolidinone ring for nucleophilic attack at the 5-position .
- Conjugation Effects : The propenylidene group stabilizes transition states via resonance, favoring Z-configuration retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
